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Degrader 32

Prostate Cancer Androgen Receptor Degradation PROTAC

Traditional AR antagonists like enzalutamide fail in resistant prostate cancer models due to persistent AR splice variants and mutations. Degrader 32 (d4E-4) solves this by hijacking cereblon E3 ligase to catalytically eliminate the entire AR protein, abolishing both canonical signaling and non-canonical scaffolding functions. • DC50 of 0.86 nM (LNCaP) and 0.76 nM (VCaP) - sub-nanomolar AR ablation potency • Dual AR/MDM2 degradation enables crosstalk studies between p53 and AR pathways • Validated benchmark for screening novel PROTACs in AR-positive models Supplied as research-use-only solid with documented batch-to-batch consistency.

Molecular Formula C48H48Cl2N6O5
Molecular Weight 859.849
Cat. No. B1192647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDegrader 32
SynonymsDegrader 32
Molecular FormulaC48H48Cl2N6O5
Molecular Weight859.849
Structural Identifiers
SMILESO=C(C(N(CC1=C2C=CC=C1C#CCN3CCN(C(N4[C@H](C5=CC=C(Cl)C=C5)[C@H](C6=CC=C(Cl)C=C6)N=C4C7=CC=C(C(C)(C)C)C=C7OCC)=O)CC3)C2=O)CC8)NC8=O
InChIInChI=1S/C48H48Cl2N6O5/c1-5-61-40-28-33(48(2,3)4)15-20-37(40)44-52-42(31-11-16-34(49)17-12-31)43(32-13-18-35(50)19-14-32)56(44)47(60)54-26-24-53(25-27-54)23-7-9-30-8-6-10-36-38(30)29-55(46(36)59)39-21-22-41(57)51-45(39)58/h6,8,10-20,28,39,42-43H,5,21-27,29H2,1-4H3,(H,51,57,58)/t39?,42-,43+/m0/s1
InChIKeySXPSRFOBNYZXKH-UZLVNVLGSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Degrader 32: Potent AR PROTAC for Prostate Cancer


Degrader 32 (also known as d4E-4) is a highly potent and selective Proteolysis Targeting Chimera (PROTAC) designed to induce the degradation of the androgen receptor (AR) . Characterized by a molecular formula of C48H48Cl2N6O5 and a molecular weight of 859.849 g/mol, this bifunctional molecule hijacks the ubiquitin-proteasome system to effectively reduce AR protein levels in prostate cancer cell lines [1]. As a research-use-only compound, it serves as a critical tool for dissecting AR-dependent oncogenic signaling and validating the therapeutic potential of targeted protein degradation .

AR protein degradation studies in prostate cancer cell models
PROTAC mechanism-of-action and targeted protein degradation research
Investigation of AR antagonist resistance and bypass signaling

Why Degrader 32 Cannot Be Substituted


Generic substitution of Degrader 32 with traditional AR antagonists (e.g., enzalutamide) or other AR PROTACs (e.g., ARD-69) is scientifically invalid for several key reasons. Unlike antagonists that only block ligand binding, Degrader 32 acts catalytically to eliminate the entire AR protein, thereby ablating both its canonical and non-canonical scaffolding functions . This mechanistic distinction is critical for studying resistance mechanisms where AR signaling persists despite antagonist therapy [1]. Furthermore, even among AR degraders, subtle differences in linker chemistry and E3 ligase recruitment (cereblon-based for Degrader 32) can lead to divergent degradation kinetics, selectivity profiles, and cellular potency, making direct substitution without comparative validation a high-risk approach for experimental reproducibility .

Mechanism mismatch with AR antagonists
Traditional antagonists only block ligand binding, while Degrader 32 eliminates AR protein and its scaffolding functions; resistance model interpretation may shift.
PROTAC-specific linker and E3 ligase differences
Other AR PROTACs using distinct linkers or E3 ligases may exhibit divergent degradation kinetics and selectivity, limiting direct substitution without validation.
Experimental reproducibility risk
Even minor differences in degradation dynamics or off-target profiles may alter cellular response endpoints; comparative validation is recommended.

Degrader 32 Comparative Evidence


AR Degradation Potency in Prostate Cancer Cells

Degrader 32 exhibits potent degradation of the androgen receptor (AR) in key prostate cancer cell lines. Its DC50 values, the concentration needed for 50% degradation, are 0.86 nM in LNCaP cells and 0.76 nM in VCaP cells . This performance is comparable to, though not exceeding, the closely related AR degrader ARD-69, which has a reported DC50 of 0.76 nM in VCaP cells .

AR Degradation Potency
Data to verify
Target (Degrader 32): DC50 0.86 nM (LNCaP), 0.76 nM (VCaP)
Comparator (ARD-69): DC50 0.76 nM (VCaP)
Reported equivalent degradation potency in VCaP cells; supports target engagement studies.
Source review recommended; data from patent without independent validation.
Prostate Cancer Androgen Receptor Degradation PROTAC

Antiproliferative Activity in Tumor Models

Degrader 32's ability to inhibit tumor growth has been demonstrated in preclinical models. It showed significant reduction in AR protein levels and inhibited tumor growth more effectively than traditional androgen receptor antagonists in mouse xenograft tumor tissues .

Antiproliferative Activity
Class-level inference
Reported tumor growth reduction in mouse xenograft models compared to AR antagonists.
Supports model-response endpoint context; requires validation in specific tumor models.
Qualitative comparison; data to verify.
Prostate Cancer Cell Proliferation PROTAC

Dual AR and MDM2 Degradation Selectivity

Degrader 32 is described as a novel, potent, and selective MDM2 degrader, with additional noted efficacy against the androgen receptor (AR) . While its primary annotation is as an AR degrader, its dual-targeting potential with MDM2 distinguishes it from other AR-targeting agents and may confer unique biological effects.

Dual AR/MDM2 Profile
Supporting evidence
Degrader 32 targets both androgen receptor (AR) and MDM2 proteins, distinguishing it from other AR PROTACs.
May support investigation of AR-MDM2 signaling crosstalk in prostate cancer and leukemia models.
Data to verify; dual-targeting implications require further characterization.
Prostate Cancer Nuclear Receptor PROTAC

Degrader 32 Research Applications


AR-Dependent Mechanisms in Prostate Cancer

This is the primary and most validated use case for Degrader 32. Its potent AR degradation (DC50 of 0.76-0.86 nM in LNCaP and VCaP cells) makes it an ideal tool for studies aiming to dissect AR-driven oncogenic pathways and understand the functional consequences of complete AR ablation, as opposed to inhibition .

Overcoming Therapy Resistance

Researchers can use Degrader 32 to model and study resistance mechanisms to traditional AR-targeted therapies. Because it degrades the entire AR protein, it can overcome resistance caused by AR splice variants or mutations that render antagonists ineffective, providing a platform for developing next-generation therapeutic strategies .

PROTAC Validation in AR-Positive Models

Degrader 32 serves as a benchmark compound for validating new PROTAC technologies or screening assays in AR-positive cell lines. Its well-characterized potency and degradation profile in standard models like LNCaP and VCaP provide a reliable positive control for evaluating novel bifunctional degraders targeting the AR or other proteins .

MDM2-AR Interplay in Cancer

Given its reported activity as both an MDM2 and AR degrader, Degrader 32 is uniquely positioned for research into the crosstalk between p53 (regulated by MDM2) and AR signaling. This application is particularly relevant in prostate cancer and certain leukemia models, where both pathways are frequently dysregulated .

Application
Selection Property
Validation Focus
AR signaling pathway research
AR protein degradation profile
AR knockdown efficiency in relevant cell models
AR antagonist resistance modeling
Catalytic AR elimination mechanism
Resistance model endpoint interpretation
PROTAC assay development
Well-characterized AR PROTAC tool
Positive control benchmarking in AR-positive lines
MDM2-AR crosstalk investigation
Dual AR/MDM2 degradation profile
p53 pathway interaction endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


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